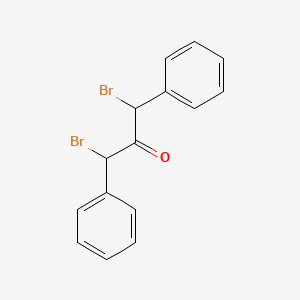
1,3-Dibromo-1,3-diphenyl-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-1,3-diphenyl-2-propanone is an organic compound with the molecular formula C15H12Br2O. It is a white to off-white solid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in the preparation of various bioactive molecules.
準備方法
1,3-Dibromo-1,3-diphenyl-2-propanone can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of 1,3-diphenyl-2-propanone. This reaction typically uses bromine in the presence of a solvent like acetic acid.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 1,3-diphenyl-2-propanone using bromine and a catalyst.
化学反応の分析
1,3-Dibromo-1,3-diphenyl-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium ethoxide and potassium hydroxide.
Reduction Reactions: The compound can be reduced to 1,3-diphenyl-2-propanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
1,3-Dibromo-1,3-diphenyl-2-propanone has several scientific research applications:
作用機序
The mechanism of action of 1,3-dibromo-1,3-diphenyl-2-propanone involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1,3-Dibromo-1,3-diphenyl-2-propanone can be compared with similar compounds such as:
1,3-Diphenyl-2-propanone: This compound lacks the bromine atoms and is less reactive in substitution reactions.
1,3-Dibromopropane: While similar in having bromine atoms, this compound is less complex and does not have the phenyl groups, making it less versatile in organic synthesis.
2,3-Dibromo-3-phenylpropiophenone: This compound is structurally similar but has different reactivity due to the position of the bromine atoms.
This compound stands out due to its unique combination of bromine atoms and phenyl groups, making it highly reactive and versatile for various applications.
生物活性
1,3-Dibromo-1,3-diphenyl-2-propanone (CAS Number: 611-91-6) is a dibrominated ketone with a structure that has garnered interest due to its potential biological activities. This compound is known for its utility as a synthon in the synthesis of various bioactive molecules and has been studied for its anticancer properties, antioxidant effects, and other therapeutic potentials.
- Molecular Formula : C15H12Br2O
- Molecular Weight : 368.06 g/mol
- Density : 1.631 g/cm³
- Melting Point : 156°C
- Boiling Point : 411.5°C at 760 mmHg
- Flash Point : 104.7°C
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown its effectiveness against breast cancer cells (MCF-7) while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies.
Key Findings :
- The compound has shown to inhibit cell proliferation in breast cancer models.
- It induces apoptosis in cancer cells, which is a desirable mechanism for anticancer agents.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| MCF-7 | 15 | Significant cytotoxicity with low toxicity to normal cells | |
| Various | Varies | Effective across multiple cancer types |
Antioxidant Activity
This compound has demonstrated antioxidant effects by inhibiting superoxide production and lipid peroxidation. These properties are particularly relevant in cancer research, where oxidative stress plays a significant role in tumor progression.
Mechanism of Action :
- Inhibition of reactive oxygen species (ROS) production.
- Protection against oxidative damage to cellular components.
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 1,3-diphenylpropenone using sodium bromide in acetic acid. This reaction yields the dibrominated product with an approximate yield of 82%.
Case Studies and Applications
Several studies have explored the application of this compound in drug design and development:
-
Cytotoxicity Evaluation :
- A study evaluated various derivatives of chalcones including dibrominated compounds for their cytotoxic effects on breast cancer cells. The results indicated that modifications to the chalcone structure could enhance cytotoxicity while reducing side effects compared to traditional chemotherapeutics like Tamoxifen .
- Antioxidant Studies :
Safety and Toxicology
While promising in terms of biological activity, safety assessments indicate that this compound can cause irritation to the eyes and skin upon contact. Proper handling protocols are essential when working with this compound to minimize exposure risks.
特性
CAS番号 |
958-79-2 |
|---|---|
分子式 |
C15H12Br2O |
分子量 |
368.06 g/mol |
IUPAC名 |
1,3-dibromo-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |
InChIキー |
AKVJDXBLRZFJFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















